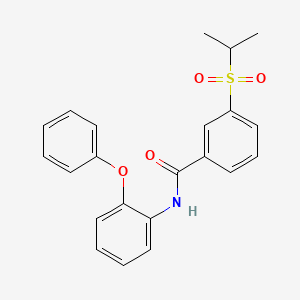

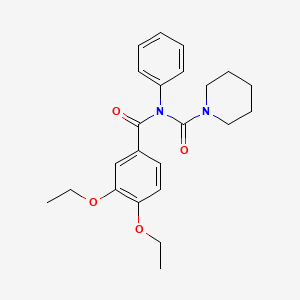

![molecular formula C20H13FN4O3S B6485099 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923146-64-9](/img/structure/B6485099.png)

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide” is a chemical compound with the molecular formula C21H16FN3OS . It is a derivative of benzothiazole, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .

Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The reaction yields were high, indicating a successful synthesis process .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a nitro group and a pyridinylmethyl group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.4 g/mol . It has a complexity of 522 and a topological polar surface area of 74.3 Ų . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .

Wissenschaftliche Forschungsanwendungen

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide has several potential applications in scientific research. It has been shown to have a number of interesting properties that could be used for a variety of applications. For example, it has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This property could be used in the development of drugs to treat a variety of diseases, such as asthma and COPD. Additionally, this compound has been found to have anti-inflammatory and antioxidant activities, and could be used in the development of drugs to treat inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in a variety of cellular processes. By inhibiting the action of PDE4, this compound is thought to increase the levels of cAMP, which could lead to a variety of physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, based on its mechanism of action, it is thought to have a variety of effects. For example, it is believed to have anti-inflammatory and antioxidant activities, which could be beneficial for the treatment of inflammatory conditions. Additionally, it is thought to have neuroprotective effects, which could be beneficial for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively easy compound to synthesize, making it a useful starting material for a variety of research projects. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of the compound in different experiments.

Zukünftige Richtungen

The potential future directions for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide are numerous. For example, further research could be conducted to better understand the mechanism of action of the compound and to identify its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system, as it is a relatively stable compound.

Synthesemethoden

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide was first synthesized in 2018 by a research group at the University of Texas Southwestern Medical Center. The synthesis method used was a multi-step process involving the use of a variety of organic reactions. The first step involved the reaction of 4-fluoro-1,3-benzothiazole with 4-nitrobenzaldehyde to form a nitro-substituted benzothiazole. This was followed by a condensation reaction between the nitro-substituted benzothiazole and pyridine-4-ylmethylbenzamide to form the desired this compound product.

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-16-2-1-3-17-18(16)23-20(29-17)24(12-13-8-10-22-11-9-13)19(26)14-4-6-15(7-5-14)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKUDEKKEWIZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485020.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)

![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)